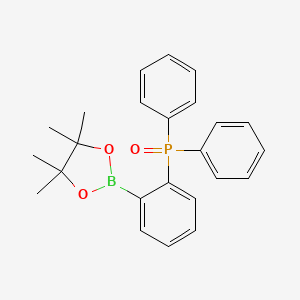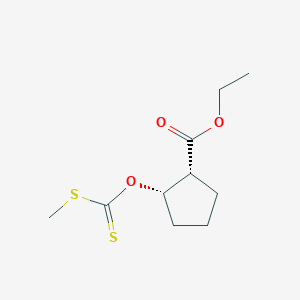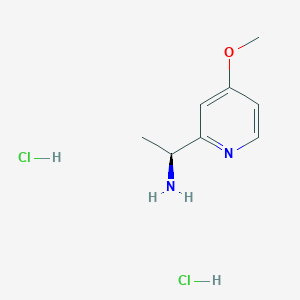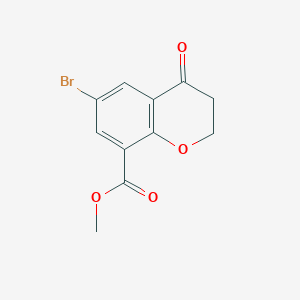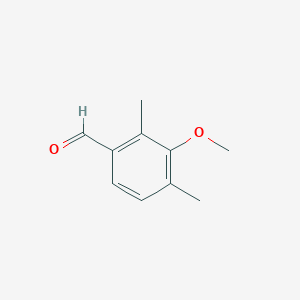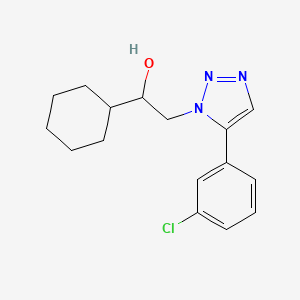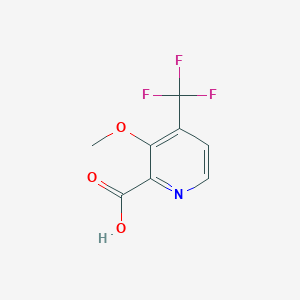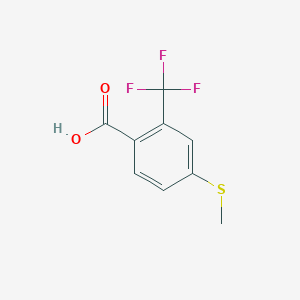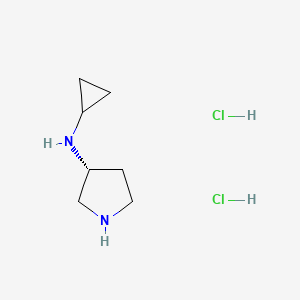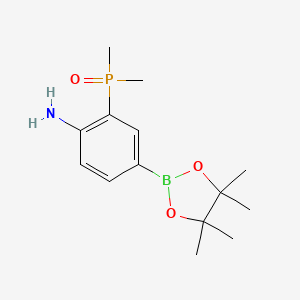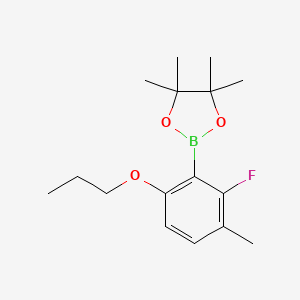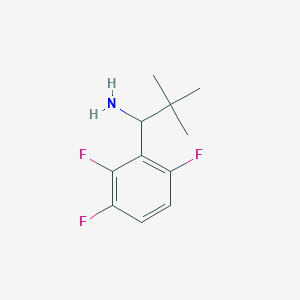
1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanol is an organic compound with the molecular formula C10H11F3O2. It features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis, including Friedel-Crafts acylation followed by reduction reactions . The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of materials with specific chemical and physical properties
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanol involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to specific receptors and enzymes, thereby modulating their activity. The pathways involved can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: This compound also features a trifluoromethyl group but differs in its substitution pattern.
(E)-4-Methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)Phenol: This compound has a similar structure but includes an imine group.
Uniqueness
1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanol is unique due to its specific substitution pattern and the presence of both methoxy and trifluoromethyl groups. These features contribute to its distinct chemical and physical properties, making it valuable in various applications .
Propiedades
Fórmula molecular |
C10H11F3O2 |
|---|---|
Peso molecular |
220.19 g/mol |
Nombre IUPAC |
1-[2-methoxy-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H11F3O2/c1-6(14)8-5-7(10(11,12)13)3-4-9(8)15-2/h3-6,14H,1-2H3 |
Clave InChI |
UKEGEISTHGHLBI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1)C(F)(F)F)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



